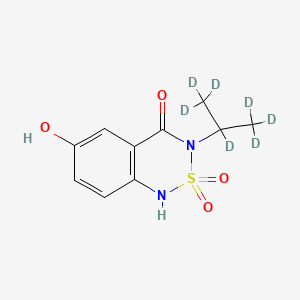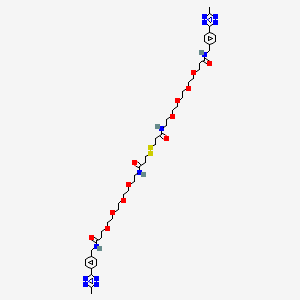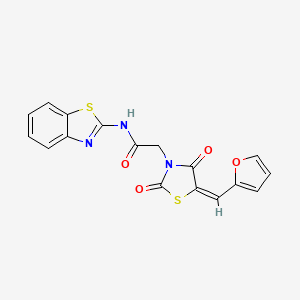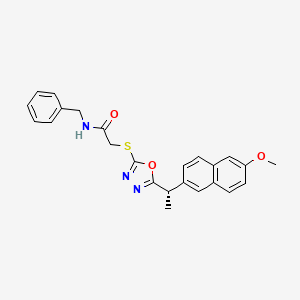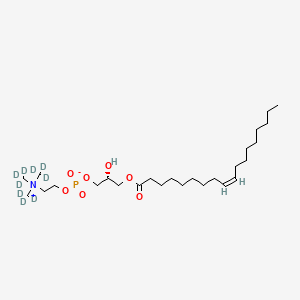
L-Alpha-Lysophosphatidylcholine,oleoyl-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alpha-Lysophosphatidylcholine,oleoyl-d9 is a deuterium-labeled derivative of L-Alpha-Lysophosphatidylcholine,oleoyl. This compound is primarily used in scientific research as a tracer due to its stable isotopic labeling. It is a type of lysophosphatidylcholine, which is a class of phospholipids that play a crucial role in cell membrane structure and function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Alpha-Lysophosphatidylcholine,oleoyl-d9 involves the incorporation of deuterium into the oleoyl chain of L-Alpha-Lysophosphatidylcholine. This can be achieved through hydrogen-deuterium exchange reactions under specific conditions. The process typically involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is usually produced in solution form and stored at low temperatures to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions: L-Alpha-Lysophosphatidylcholine,oleoyl-d9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
L-Alpha-Lysophosphatidylcholine,oleoyl-d9 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in mass spectrometry to study lipid metabolism and dynamics.
Biology: Utilized in cell membrane studies to understand the role of phospholipids in cellular processes.
Medicine: Investigated for its potential role in drug delivery systems and as a biomarker for certain diseases.
Industry: Employed in the development of stable isotopic standards for quality control and analytical purposes.
Wirkmechanismus
The mechanism of action of L-Alpha-Lysophosphatidylcholine,oleoyl-d9 involves its incorporation into cell membranes, where it can influence membrane fluidity and signaling pathways. The deuterium labeling allows for precise tracking and quantification in various biological systems. Molecular targets include membrane proteins and enzymes involved in lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
- L-Alpha-Lysophosphatidylcholine,oleoyl-d7
- L-Alpha-Lysophosphatidylcholine,oleoyl-d5
- L-Alpha-Lysophosphatidylcholine,oleoyl-d3
Comparison: L-Alpha-Lysophosphatidylcholine,oleoyl-d9 is unique due to its higher degree of deuterium labeling, which provides enhanced stability and precision in isotopic studies. Compared to its counterparts, it offers better resolution in mass spectrometry and more accurate quantification in metabolic studies .
Eigenschaften
Molekularformel |
C26H52NO7P |
|---|---|
Molekulargewicht |
530.7 g/mol |
IUPAC-Name |
[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate |
InChI |
InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12-/t25-/m1/s1/i2D3,3D3,4D3 |
InChI-Schlüssel |
YAMUFBLWGFFICM-DEOMGNFYSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


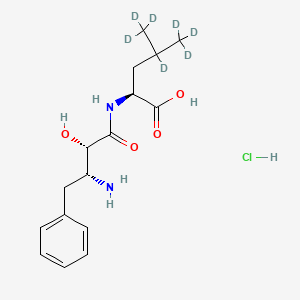
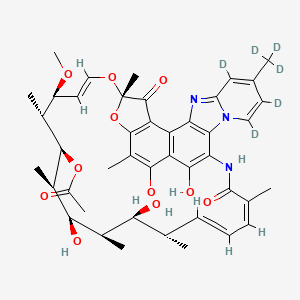
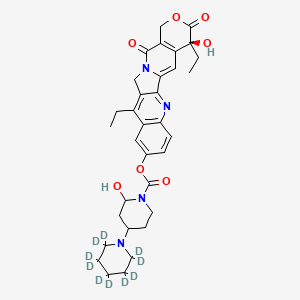
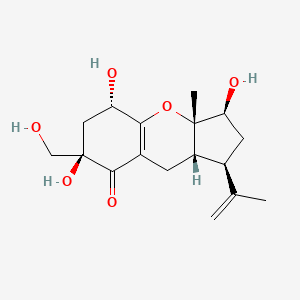
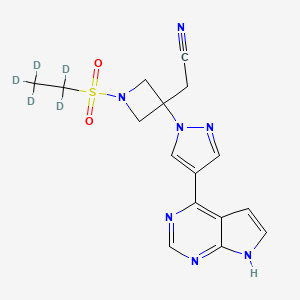
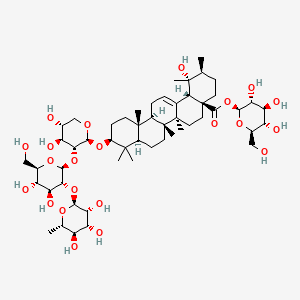
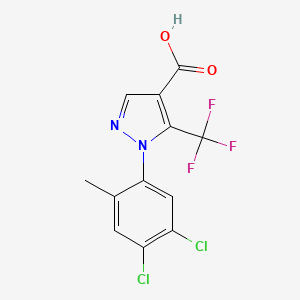
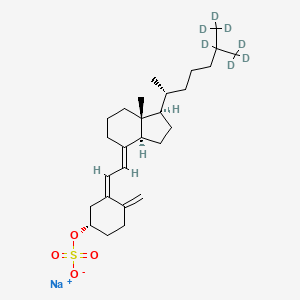
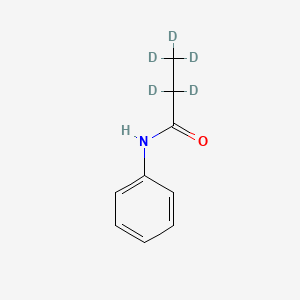
![3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9](/img/structure/B12414387.png)
